7-Bromo-5-phenylquinolin-8-ol

Antifungal 8-hydroxyquinoline mechanism of action

Researchers studying 8-hydroxyquinoline SAR for anticancer and antifungal applications require precisely substituted probes with synthetic handles. 7-Bromo-5-phenylquinolin-8-ol fills this gap as a uniquely 5,7-disubstituted analog. • IC50 6.7-25.6 μg/mL vs. C6, HeLa, HT29 cancer lines (Ökten et al., 2017). • Antifungal potentiation in mixtures with L-cysteine reversal resistance, unlike 7-F analogs (Gershon et al., 1991, 1994). • C7-Br enables cross-coupling diversification for hit-to-lead optimization.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 648896-53-1
Cat. No. B1510037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-phenylquinolin-8-ol
CAS648896-53-1
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)Br
InChIInChI=1S/C15H10BrNO/c16-13-9-12(10-5-2-1-3-6-10)11-7-4-8-17-14(11)15(13)18/h1-9,18H
InChIKeyRBWNRPPLBHOAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-phenylquinolin-8-ol (CAS 648896-53-1) Procurement Guide: Comparator-Driven Evidence for Research Selection


7-Bromo-5-phenylquinolin-8-ol is a brominated 8-hydroxyquinoline derivative (molecular formula C15H10BrNO, MW 300.15 g/mol) featuring a bromine atom at the 7-position and a phenyl substituent at the 5-position of the quinoline ring [1]. This specific substitution pattern distinguishes it from simpler 8-hydroxyquinoline analogs and confers distinct steric, electronic, and biological properties that inform its use in antimicrobial, anticancer, and materials research. Its core 8-hydroxyquinoline motif enables metal chelation [2], while the bromine atom provides a synthetic handle for further functionalization via cross-coupling chemistry [3].

7-Bromo-5-phenylquinolin-8-ol vs. Generic 8-Hydroxyquinoline Analogs: Why Interchangeability Fails


Substitution of 7-bromo-5-phenylquinolin-8-ol with a generic 8-hydroxyquinoline analog such as the unsubstituted parent, 7-bromo-8-hydroxyquinoline, or 5-phenylquinolin-8-ol is not scientifically valid due to pronounced differences in fungitoxic mechanism, steric profile, and synthetic versatility. Studies by Gershon et al. demonstrate that 5- and 7-substituted 8-quinolinols exhibit distinct modes of antifungal action compared to the unsubstituted parent and even between halogen and position variants, with bromo analogs showing potentiation in mixtures rather than additive effects observed for fluoro analogs [1][2]. The combined presence of the 5-phenyl and 7-bromo substituents creates a unique steric and electronic environment that influences both biological target engagement and metal chelation behavior [3].

7-Bromo-5-phenylquinolin-8-ol: Head-to-Head Comparative Performance Evidence


Fungitoxic Mechanism Divergence: 5- and 7-Bromo vs. Fluoro Analogues

7-Bromo-5-phenylquinolin-8-ol belongs to a class where 7-bromo substitution fundamentally alters the fungitoxic mechanism relative to 7-fluoro or unsubstituted analogs. Gershon et al. (1991) reported that mixtures of 8-quinolinol with 5- or 7-fluoro-8-quinolinol showed additive antifungal activity reversible by L-cysteine, indicating a common mechanism. In contrast, mixtures containing 5- and 7-bromo analogues exhibited potentiation (synergism) and were NOT reversed by L-cysteine, confirming a distinct mode of action [1]. A subsequent 1994 study confirmed this pattern across multiple fungi, demonstrating that bromo-substituted analogs operate via a sterically influenced mechanism different from chloro or fluoro counterparts [2].

Antifungal 8-hydroxyquinoline mechanism of action

Anticancer Activity of 5,7-Disubstituted vs. Monosubstituted 8-Hydroxyquinolines

A 2017 structure-activity relationship (SAR) study by Ökten et al. evaluated bromo derivatives of 8-substituted quinolines as anticancer agents. 5,7-Dibromo-8-hydroxyquinoline (structurally related to the target compound) demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines with IC50 values ranging from 6.7 to 25.6 μg/mL [1]. The SAR analysis revealed that the quinoline core containing a hydroxyl group at C-8 was essential for anticancer potential, while bromination at specific positions modulated potency. Notably, bromination of alkyl- or cyclic-substituted derivatives did NOT universally increase antiproliferative activity, indicating that the specific 5,7-substitution pattern is critical for efficacy [2].

Anticancer Cytotoxicity SAR

Metal Chelation Capacity: 7-Substituent Effects on Complex Stability

8-Hydroxyquinoline derivatives are well-established bidentate chelators for divalent and trivalent metal cations [1]. Studies on acid and complex stability constants of alkyl- and alkenyl-substituted 8-quinolinols reveal that substituents at the 7-position decrease the basicity of the quinoline nitrogen atom, thereby modulating metal-binding affinity [2]. The target compound combines this 7-bromo electronic effect with a 5-phenyl substituent, which introduces additional steric and π-stacking interactions that further tune chelation selectivity. In contrast, 5-chloro-8-quinolinol (cloxiquine) forms distinct metal complexes with first-row transition metals that exhibit variable antimicrobial and cytotoxic activities depending on the coordinated metal ion [3].

Metal chelation Complex stability 8-hydroxyquinoline

Synthetic Utility: Bromine Handle for Cross-Coupling vs. Non-Halogenated Analogs

The 7-bromo substituent in 7-bromo-5-phenylquinolin-8-ol provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated analogs such as 5-phenylquinolin-8-ol. Miyaji et al. (2017) demonstrated that related 8-arylquinoline scaffolds undergo enantioselective halogenation using bifunctional organocatalysts, enabling the asymmetric synthesis of axially chiral heterobiaryls in moderate-to-good enantioselectivities [1]. The bromine atom can be leveraged for further diversification to generate chemical libraries, whereas non-halogenated analogs require separate halogenation steps. The 5-phenyl group contributes to axial chirality induction, a property not available in simpler 7-bromo-8-hydroxyquinoline lacking the aryl substituent .

Cross-coupling Suzuki-Miyaura C-H functionalization

7-Bromo-5-phenylquinolin-8-ol (CAS 648896-53-1): Evidence-Based Research and Industrial Application Scenarios


Antifungal Mechanism-of-Action Studies Requiring Non-Fluoro Comparators

As demonstrated by Gershon et al. (1991, 1994), 7-bromo-substituted 8-quinolinols exhibit potentiation in antifungal mixtures and resistance to L-cysteine reversal, unlike 7-fluoro analogs which show additive activity and L-cysteine sensitivity [1][2]. 7-Bromo-5-phenylquinolin-8-ol serves as an essential comparator compound in studies aimed at dissecting steric influences on fungitoxic mechanisms across Aspergillus, Trichoderma, and Myrothecium species.

Anticancer Lead Optimization via 5,7-Disubstituted 8-Hydroxyquinoline Scaffolds

The SAR study by Ökten et al. (2017) established that 5,7-disubstituted 8-hydroxyquinolines achieve IC50 values between 6.7 and 25.6 μg/mL against C6, HeLa, and HT29 cancer cell lines [3]. 7-Bromo-5-phenylquinolin-8-ol embodies this active pharmacophore and is suitable for hit-to-lead optimization programs targeting solid tumors, where the bromine handle permits facile analog synthesis to improve potency and selectivity.

Metal-Organic Frameworks (MOFs) and Coordination Polymer Design

The 8-hydroxyquinoline core of 7-bromo-5-phenylquinolin-8-ol provides a bidentate N,O-chelating site for transition and lanthanide metals [4]. The 5-phenyl substituent introduces π-π stacking capacity and steric bulk that can direct supramolecular assembly and pore geometry in crystalline frameworks, while the 7-bromo group enables post-synthetic modification. This ligand offers greater structural tunability than simpler 5-chloro-8-quinolinol-based coordination complexes [5].

Asymmetric Synthesis of Axially Chiral Quinoline Ligands

Building on the work of Miyaji et al. (2017), 7-bromo-5-phenylquinolin-8-ol can undergo enantioselective halogenation or serve as a substrate for cross-coupling to generate axially chiral heterobiaryl compounds [6]. The pre-installed bromine and phenyl groups enable divergent synthesis of chiral ligands for asymmetric catalysis, a pathway unavailable with non-halogenated 5-phenylquinolin-8-ol.

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